t-Butyldimethylsilyl Tylosin
Description
Properties
Molecular Formula |
C52H91NO17Si |
|---|---|
Molecular Weight |
1030.4 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H91NO17Si/c1-18-38-35(27-63-50-47(62-15)46(61-14)45(32(6)66-50)70-71(16,17)51(8,9)10)23-28(2)19-20-36(55)29(3)24-34(21-22-54)43(30(4)37(56)25-39(57)67-38)69-49-42(58)41(53(12)13)44(31(5)65-49)68-40-26-52(11,60)48(59)33(7)64-40/h19-20,22-23,29-35,37-38,40-50,56,58-60H,18,21,24-27H2,1-17H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,52-/m1/s1 |
InChI Key |
MWLOMMCRCQYUGF-XZAWMORCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Application of T Butyldimethylsilyl Protection in Advanced Tylosin Analogue Synthesis
Modular Synthesis Approaches Incorporating t-Butyldimethylsilyl Protection
The use of t-butyldimethylsilyl protection has been instrumental in the development of modular or convergent synthetic strategies for tylosin (B1662201) analogues. By selectively masking key hydroxyl groups, chemists can assemble complex fragments of the macrolide structure independently before their final assembly. This approach allows for greater flexibility and efficiency in the synthesis of diverse analogues.
For instance, the synthesis of the C3-C14 segment of a related macrolide, laulimalide, demonstrates the utility of silyl (B83357) protection in a modular context. In this synthesis, a dihydropyran intermediate was protected with a MOM group after the initial hydroxyl group was shielded, allowing for the elaboration of other parts of the molecule. nih.gov While not a direct synthesis of t-Butyldimethylsilyl Tylosin, this example illustrates a common strategy where silyl groups could be employed to protect specific hydroxyls in a tylosin precursor, enabling the stepwise construction of the macrolide core from smaller, more manageable building blocks. This modularity is essential for efficiently exploring the structure-activity relationships of different domains of the tylosin molecule.
Key features of modular synthesis involving TBS protection include:
Selective Protection: The ability to protect specific hydroxyl groups on the tylosin core or its precursors with TBDMS-Cl. wikipedia.org
Fragment Coupling: The coupling of silyl-protected fragments to build the macrolide backbone.
Late-Stage Diversification: The removal of the TBS group under mild conditions to allow for further modifications at a late stage of the synthesis.
Chemical Transformations of this compound Derivatives
Once the hydroxyl groups are protected as t-butyldimethylsilyl ethers, the resulting silylated tylosin derivative becomes a versatile intermediate for a variety of chemical transformations. The stability of the TBS ether to a wide range of reaction conditions, excluding those involving fluoride (B91410) ions or strong acids, permits extensive manipulation of other functional groups within the molecule. organic-chemistry.org
The protection of tylosin's hydroxyl groups with TBS ethers opens up avenues for elaborating the pharmacophore and generating molecular diversity. Diversity-Oriented Synthesis (DOS) is a strategy aimed at creating libraries of structurally diverse small molecules from a common starting material. nih.gov Silylated tylosin serves as an excellent scaffold for DOS, allowing for modifications at various positions to explore new chemical space and identify analogues with improved properties.
For example, with the hydroxyl groups masked, other reactive sites, such as the aldehyde at C-20 or the enone moiety, can be selectively targeted for modification. Reductive amination of the C-20 aldehyde has been shown to yield a large series of derivatives with interesting antibiotic properties. nih.gov Similarly, Michael-type additions to the enone system can introduce new substituents at the C-11 position. nih.gov These modifications, when performed on a silylated precursor, prevent unwanted side reactions at the hydroxyl positions.
| Transformation | Reagents/Conditions | Purpose | Reference |
| Reductive Amination of C-20 Aldehyde | Secondary Amines, Reducing Agent | Introduction of diverse amine functionalities | nih.gov |
| Michael Addition to Enone | Thiols | Introduction of thioether derivatives at C-11 | nih.gov |
While primarily used for protection, the t-butyldimethylsilyl ether group itself can be converted into other functional groups, further expanding the synthetic utility of silylated tylosin intermediates. Although direct conversion of a TBS ether on the tylosin macrocycle is not extensively documented, general methods for such transformations exist in organic synthesis.
For instance, primary and secondary TBS ethers can be oxidized to the corresponding aldehydes and ketones using reagents like PhIO or PhI(OAc)₂ in the presence of a metal triflate and TEMPO. organic-chemistry.org This transformation could potentially be applied to a selectively deprotected hydroxyl group on a polysilylated tylosin derivative to introduce a carbonyl functionality. Another possibility is the conversion of a TBS ether to a tetrahydropyranyl (THP) ether by reaction with THP acetate catalyzed by TBSOTf. organic-chemistry.org Such conversions allow for a switch in protecting group strategy mid-synthesis, which can be advantageous for complex multi-step syntheses.
| Conversion | Reagents/Conditions | Resulting Functional Group | Reference |
| Oxidation | PhIO or PhI(OAc)₂, Metal Triflate, TEMPO | Aldehyde or Ketone | organic-chemistry.org |
| Transprotection | THP Acetate, TBSOTf | Tetrahydropyranyl (THP) Ether | organic-chemistry.org |
Ring-closing metathesis (RCM) is a powerful reaction for the formation of large rings and has been applied to the synthesis of various macrolides. wikipedia.orgorganic-chemistry.org In the context of tylosin analogue synthesis, silyl-protected intermediates can be designed to undergo RCM to form novel macrocyclic structures. For example, a linear precursor with two terminal alkene chains and silyl-protected hydroxyl groups could be cyclized using a Grubbs catalyst to generate a new macrolide core. The presence of the bulky silyl groups can influence the conformation of the precursor, potentially affecting the stereochemical outcome of the RCM reaction. ashansenlab.com
The total synthesis of (+)-migrastatin, a 14-membered macrolide, utilized RCM to form the macrocycle from a silyl-protected precursor, yielding the desired product with high stereoselectivity. wikipedia.org This highlights the potential of using silyl ethers to facilitate complex macrocyclizations in the synthesis of tylosin-like molecules. Other macrocyclization strategies, such as macrolactonization or macrolactamization, can also benefit from the use of silyl protecting groups to mask reactive hydroxyls and prevent side reactions. nih.govresearchgate.netrsc.org
| Macrocyclization Strategy | Catalyst/Reagents | Key Feature | Reference |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst | Formation of unsaturated macrocycles | wikipedia.orgorganic-chemistry.org |
| Macrolactonization | Yamaguchi Esterification Conditions | Formation of lactone from a hydroxy acid | |
| Macrolactamization | Peptide Coupling Reagents | Formation of lactam from an amino acid | nih.gov |
Structure-Activity Relationship (SAR) Studies through Targeted Chemical Modifications of Silylated Precursors
The ability to perform targeted chemical modifications on silylated tylosin precursors is invaluable for conducting detailed structure-activity relationship (SAR) studies. SAR studies aim to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By selectively protecting the hydroxyl groups, researchers can systematically modify other parts of the tylosin molecule and evaluate the impact of these changes on its antibacterial potency and spectrum.
For instance, modifications to the glycosyl substituents have been shown to significantly affect the anti-ribosomal potency of tylosin-related macrolides. nih.gov Using silylated intermediates, the sugar moieties can be altered or replaced, and the resulting analogues can be tested to probe the importance of these groups for biological activity. Similarly, modifications to the lactone ring, such as oxidation or reduction, can be explored to understand their influence on drug uptake and efficacy. nih.gov
The development of 20-deoxo-20-amino derivatives of tylosin-related macrolides through reductive amination of the corresponding aldehyde is a prime example of how targeted modifications can lead to compounds with improved properties. nih.gov These studies, facilitated by the use of protecting groups like the t-butyldimethylsilyl group, are crucial for the rational design of new and more effective macrolide antibiotics.
Analytical Characterization and Methodological Advancements for Silylated Macrolides
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating silylated macrolides from reaction byproducts, unreacted starting materials, and other impurities. The choice of technique depends on the analytical goal, whether it is qualitative identification or quantitative purity assessment.
Gas chromatography is a powerful technique for analyzing volatile and thermally stable compounds. Macrolides like tylosin (B1662201) are inherently non-volatile due to their large molecular weight and multiple polar functional groups (hydroxyl groups). Derivatization is therefore essential for GC analysis. Silylation, particularly with a t-butyldimethylsilyl (TBDMS) group, effectively masks these polar groups, reducing intermolecular hydrogen bonding and increasing volatility.
The process involves reacting tylosin with a silylating agent, such as N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form t-Butyldimethylsilyl Tylosin. sigmaaldrich.com The derivatized sample is then injected into the GC system, where it is vaporized and separated on a capillary column. The choice of the stationary phase is critical; phases like OV-225 or PPE-20 have been used for silylated erythromycin, a related macrolide. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, which serves as a highly specific and sensitive detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification. For quantitative analysis, the selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect only specific, characteristic ions of the derivatized tylosin, significantly improving sensitivity and reducing matrix interference. koreascience.krnih.gov
Table 1: Illustrative GC-MS Parameters for Silylated Macrolide Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Derivatization Reagent | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Forms stable and less moisture-sensitive TBDMS derivatives compared to TMS reagents. sigmaaldrich.com |
| GC Column | 3% OV-225 or similar mid-polarity phase | Provides good separation for derivatized macrolides. researchgate.net |
| Injector Temperature | 250-280 °C | Ensures complete vaporization of the high-molecular-weight silylated derivative without thermal degradation. |
| Oven Program | Initial temp ~100°C, ramp to 300-320°C | Balances resolution of early-eluting compounds with timely elution of heavy derivatives. sigmaaldrich.com |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting analytes through the column. |
| MS Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns for library matching. |
| Detection Mode | SCAN for identification, Selected Ion Monitoring (SIM) for quantification | SCAN mode provides full mass spectra for structural confirmation, while SIM mode offers enhanced sensitivity for trace-level quantification. koreascience.krnih.gov |
High-Performance Liquid Chromatography (HPLC) is the predominant method for the analysis and purity assessment of macrolide antibiotics in their native, underivatized form. core.ac.uknih.gov For this compound, HPLC is crucial for two main reasons: assessing the purity of the initial tylosin starting material and characterizing the profile of impurities that are carried through the derivatization process.
A typical analysis of a tylosin sample reveals not just the main component, Tylosin A, but also a variety of related substances and potential degradation products. nih.govnih.gov A study using liquid chromatography coupled to mass spectrometry (LC/MS) identified dozens of impurities in a bulk tylosin sample. nih.gov These impurities, if present, will also undergo silylation, leading to a complex final product mixture. Therefore, a robust HPLC method is required to separate the desired this compound from both silylated impurities and any unreacted tylosin.
Reversed-phase HPLC using a C18 column is the most common approach. nih.gov The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile. nih.govnih.gov Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components, from the more polar unreacted materials to the highly non-polar, multiply-silylated derivatives. Detection is commonly performed using a UV detector, as the macrolide structure possesses a chromophore. nih.gov
Table 2: Common Tylosin-Related Impurities Potentially Present in a Silylation Mixture
| Compound Name | Relationship to Tylosin A | Significance in Purity Profiling |
|---|---|---|
| Tylosin B (Desmycosin) | Lacks the mycarose (B1676882) sugar | A common related substance in tylosin fermentation batches. nih.gov |
| Tylosin C (Macrocin) | Hydroxyl group at C-23 instead of C-20 aldehyde | A biosynthetic precursor and related substance. nih.gov |
| Tylosin D (Relomycin) | Reduction of the aldehyde group at C-20 to a hydroxyl group | A known related impurity. nih.gov |
| Isotylosin A | Photoreaction product | Can form upon exposure to light, affecting stability profiles. iastate.edu |
Spectroscopic Techniques for Structural Elucidation of this compound Derivatives
Following separation, spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of the derivatized macrolide.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for absolute structure determination. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the covalent structure of this compound.
The successful attachment of the t-butyldimethylsilyl group is readily confirmed by the appearance of characteristic signals in the ¹H NMR spectrum. These include a sharp, high-intensity singlet at approximately δ 0.9 ppm, corresponding to the nine equivalent protons of the tert-butyl group, and another singlet around δ 0.1 ppm from the six equivalent protons of the dimethylsilyl group. nih.gov The exact chemical shifts can vary slightly depending on the solvent and the specific location of the silyl (B83357) group on the tylosin molecule.
Furthermore, NMR can pinpoint the location of the silylation. The attachment of the bulky, electron-donating TBDMS group to a hydroxyl function causes a downfield shift of the adjacent proton(s) in the ¹H spectrum and a corresponding shift of the attached carbon in the ¹³C spectrum. By comparing the spectra of the derivatized product with that of the starting tylosin, researchers can determine which hydroxyl groups have been modified. iastate.edu Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further map out the proton-proton and proton-carbon correlations, respectively, providing definitive evidence of the molecular connectivity. iastate.edu
Table 3: Characteristic NMR Signals for a t-Butyldimethylsilyl (TBDMS) Group
| Nucleus | Typical Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~ 0.9 | Singlet | -C(CH ₃)₃ |
| ¹H | ~ 0.1 | Singlet | -Si(CH ₃)₂- |
| ¹³C | ~ 26 | Quartet | -C (CH₃)₃ |
| ¹³C | ~ 18 | Singlet | -C (CH₃)₃ |
| ¹³C | ~ -4 | Quartet | -Si(C H₃)₂- |
Mass spectrometry (MS), particularly when coupled with GC, provides not only the molecular weight of the derivatized compound but also structural information through its fragmentation pattern. Electron ionization (EI) of TBDMS-derivatized compounds produces a series of characteristic fragment ions that are diagnostic for the presence of the TBDMS group. sigmaaldrich.com
The most prominent and diagnostically significant fragmentation pathway for TBDMS ethers is the loss of the tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This results in a very abundant ion at [M-57]⁺, where M is the molecular weight of the parent ion. sigmaaldrich.com This [M-57]⁺ ion is often the base peak in the spectrum. Other characteristic, though typically less intense, fragment ions can include [M-15]⁺ from the loss of a methyl radical, and ions resulting from cleavages involving the silicon-oxygen bond or rearrangements. sigmaaldrich.comnih.gov Analyzing the fragmentation pattern allows for confirmation that the derivatization was successful and provides strong evidence for the identity of the compound.
Table 4: Common Diagnostic Fragment Ions in Mass Spectra of TBDMS Ethers
| Fragment Ion | Description | Significance |
|---|---|---|
| [M-15]⁺ | Loss of a methyl radical (•CH₃) | Confirms the presence of methyl groups on the silicon atom. sigmaaldrich.com |
| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | Highly characteristic and often the most abundant fragment ion for TBDMS derivatives. sigmaaldrich.com |
| [M-85]⁺ | Loss of a tert-butyl radical plus carbon monoxide | Can occur if the molecular structure allows for CO loss after initial fragmentation. sigmaaldrich.com |
| m/z 73, 75 | [(CH₃)₂Si=OH]⁺, [(CH₃)₃Si]⁺ | Common low-mass ions related to the silyl moiety, though less specific than high-mass fragments. |
Quantitative Analysis of Silylated Macrolides in Research Matrices
Accurate quantification of this compound is often required in research contexts to determine reaction yields or to measure its concentration in a given matrix. Both GC-MS and HPLC-UV can be adapted for quantitative purposes.
For GC-MS, operating in the Selected Ion Monitoring (SIM) mode provides the best performance for quantification. koreascience.krnih.gov In this mode, instead of scanning the entire mass range, the mass spectrometer is programmed to detect only a few specific, abundant, and characteristic ions of the analyte (e.g., the [M-57]⁺ ion of this compound). This approach dramatically increases the signal-to-noise ratio, leading to lower limits of detection (LOD) and quantification (LOQ). brjac.com.br A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the analyte in an unknown sample is determined by interpolation. The use of an internal standard, a compound with similar chemical properties added in a known amount to all samples, is highly recommended to correct for variations in sample preparation and instrument response. researchgate.net
HPLC with UV detection can also be used for quantification, although it is generally less sensitive than GC-MS (SIM). nih.gov The method relies on the principle that the area of the chromatographic peak is directly proportional to the concentration of the analyte. A calibration curve is generated by plotting peak area versus concentration for a series of standards. ahri.gov.eg This method is robust and widely used for purity analysis and assay of the main component. nih.gov
Table 5: Comparison of Quantitative Techniques for Silylated Macrolides
| Parameter | GC-MS (SIM) | HPLC-UV |
|---|---|---|
| Principle | Separation by volatility, detection of specific mass fragments. | Separation by polarity, detection by UV absorbance. |
| Selectivity | Very High | Moderate to High |
| Sensitivity (Typical LOQ) | Low ng/mL to pg/mL brjac.com.br | µg/mL range nih.gov |
| Requirement | Analyte must be volatile (derivatization needed). | Analyte must be soluble and possess a chromophore. |
| Internal Standard | Highly recommended for best accuracy. researchgate.net | Recommended for best accuracy. |
| Primary Application | Trace-level quantification, confirmation of identity. | Purity assessment, assay of major components. nih.gov |
Biochemical and Mechanistic Investigations of Modified Macrolides Derived from T Butyldimethylsilyl Intermediates
Target Interaction Studies of Chemically Modified Macrolides
Macrolide antibiotics exert their therapeutic effects by binding to the bacterial ribosome, the cellular machinery responsible for protein synthesis. The t-butyldimethylsilyl group serves as a temporary, sterically bulky protecting group during chemical synthesis, enabling modifications to the macrolide core that can refine its interaction with the ribosomal target.
Macrolides, including tylosin (B1662201) and its derivatives, inhibit bacterial growth by suppressing protein synthesis. ebsco.com This is achieved through reversible binding to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). nih.gov The binding of the macrolide partially occludes the tunnel, preventing the elongation of the nascent polypeptide chain and leading to the dissociation of peptidyl-tRNA from the ribosome. ebsco.comwikipedia.org
Kinetic and chemical footprinting analyses reveal that the binding process for tylosin is a two-step event. nih.gov An initial, rapid binding occurs at a low-affinity site near the entrance of the exit tunnel, driven primarily by hydrophobic interactions. nih.gov This is followed by a slower conformational change that moves the drug deeper into the tunnel to a high-affinity site. nih.gov
The binding site for tylosin-like macrolides involves key interactions with the 23S ribosomal RNA (rRNA). The primary binding region is centered around nucleotide A2058 in domain V of the 23S rRNA. nih.govnih.gov Tylosin and related 16-membered macrolides make additional, crucial contacts that differentiate them from 14-membered macrolides like erythromycin. The mycinose (B1239270) sugar moiety of tylosin, for instance, interacts with the loop of helix 35 in domain II, specifically around nucleotide A752. nih.govnih.gov Furthermore, the mycarose (B1676882) sugar, part of a disaccharide at position 5 of the lactone ring, extends towards the peptidyl transferase center (PTC), interacting with nucleotides such as U2506. nih.gov This interaction with the PTC is directly linked to the ability of tylosin to inhibit peptide bond formation. nih.gov
The table below summarizes the key ribosomal interaction sites for tylosin.
Table 1: Key Ribosomal RNA Interaction Sites for Tylosin| Ribosomal Component | Specific Nucleotide/Region | Interacting Moiety of Tylosin | Functional Consequence | Reference |
|---|---|---|---|---|
| 23S rRNA (Domain V) | A2058 | Macrolactone Ring | Core binding, general macrolide anchor | nih.govnih.gov |
| 23S rRNA (Domain V) | U2506 | Mycarose Sugar | Inhibition of peptidyl transferase activity | nih.gov |
| 23S rRNA (Domain II) | A752 (Hairpin 35) | Mycinose Sugar | Stabilizes binding, enhances affinity | nih.govnih.gov |
| 23S rRNA (Domain II) | G748 | Tylosin-like compounds | Additional interactions enhancing binding | nih.gov |
One of the most significant challenges in antibiotic therapy is the emergence of bacterial resistance. A clinically important mechanism of resistance to antibiotics that target the PTC is the methylation of an adenine (B156593) residue (A2503) in the 23S rRNA by the Cfr methyltransferase. researchgate.netnih.gov This modification adds a methyl group at the C8 position of A2503, which can cause a steric clash with the bound antibiotic, preventing it from binding effectively. nih.gov
Impact of Structural Modifications on Biochemical Pathways and Cellular Processes
Beyond their direct antibacterial action, macrolides are known to possess immunomodulatory properties, influencing various host cellular processes. frontiersin.org These effects are not related to their protein synthesis inhibition activity. wikipedia.org Structural modifications, facilitated by synthetic strategies using t-butyldimethylsilyl intermediates, can alter these secondary activities.
Macrolides accumulate in host immune cells like neutrophils and macrophages, where they can modulate inflammatory responses. frontiersin.orgnih.gov Documented effects include:
Reduced Inflammation: Macrolides can decrease neutrophilic inflammation by inhibiting neutrophil function and reducing the concentration of inflammatory mediators like IL-8 and neutrophil elastase. frontiersin.org
Modulation of Cytokine Production: They can alter the production of various cytokines, often leading to a decrease in pro-inflammatory cytokines such as IL-1β. frontiersin.org
Improved Phagocytosis: Studies have shown that macrolides can restore and improve the chemotactic and phagocytic functions of monocytes, which is crucial for clearing cellular debris and pathogens. nih.gov
Furthermore, some macrolides are known inhibitors of the cytochrome P450 enzyme system in the liver, particularly CYP3A4. wikipedia.org This can lead to drug-drug interactions. Synthetic modifications to the macrolide structure can be aimed at minimizing this interaction to improve the drug's safety profile.
Comparative Biochemical Studies of Silylated versus Desilylated Macrolide Forms
The t-butyldimethylsilyl group is a protecting group used during synthesis; it is not present in the final, active drug. The silylated macrolide is a synthetic intermediate, whereas the desilylated form is the biologically active molecule. A direct comparative biochemical study is uncommon as the silylated form is not intended for biological application. However, a comparison based on their physicochemical properties reveals why the removal of the silyl (B83357) group is essential for activity.
The t-butyldimethylsilyl (TBS) ether is large, non-polar, and chemically stable under many conditions, making it an excellent protecting group for hydroxyl moieties during the synthesis of complex molecules like macrolide derivatives. uzh.ch Its presence, however, would fundamentally alter the biochemical behavior of the macrolide.
The table below provides a comparative overview of the inferred properties of the silylated intermediate versus the final desilylated active macrolide.
Table 2: Comparative Properties of Silylated vs. Desilylated Macrolide Forms| Property | Silylated Macrolide (Intermediate) | Desilylated Macrolide (Active Form) | Biochemical Implication |
|---|---|---|---|
| Polarity | Low (due to bulky, non-polar TBS group) | High (due to free hydroxyl groups) | The polar nature of the desilylated form is crucial for solubility in aqueous biological environments and for forming specific hydrogen bonds with the ribosome. |
| Solubility | High in organic solvents, very low in water | Higher solubility in aqueous media | Water solubility is essential for a drug to be effective in the body. |
| Steric Hindrance | High | Low | The bulky TBS group would sterically clash with the narrow ribosomal exit tunnel, preventing the macrolide from reaching its binding site. |
| Hydrogen Bonding | Incapable of donating hydrogen bonds at the protected hydroxyl site | Capable of donating and accepting hydrogen bonds | Hydrogen bonds are critical for the specific, high-affinity interaction between the macrolide and rRNA nucleotides in the binding pocket. |
| Biological Activity | Inactive | Active | The removal of the silyl group (desilylation) is the final step that "activates" the molecule, restoring the necessary chemical functionalities for ribosomal binding and protein synthesis inhibition. |
In essence, the silylated form is a biochemically inert precursor. The process of desilylation unmasks the critical hydroxyl groups, transforming the molecule from a protected intermediate into a potent, biologically active antibiotic capable of engaging its ribosomal target.
Challenges and Future Perspectives in T Butyldimethylsilyl Tylosin Research
Development of Novel Silylation and Desilylation Reagents and Protocols
Novel Silylation Strategies: The development of more potent silylating agents, such as t-Butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBDMSOTf), allows for the silylation of sterically hindered or less reactive hydroxyl groups under milder conditions and at lower temperatures. A significant area of advancement lies in catalytic silylation. The use of transition-metal or organocatalysts could facilitate the silylation process with only a substoichiometric amount of an activator, improving atom economy and simplifying purification. Furthermore, the application of flow chemistry protocols offers precise control over reaction time, temperature, and stoichiometry, potentially enhancing the regioselectivity of the silylation of Tylosin's multiple hydroxyl groups and minimizing the formation of di- or tri-silylated byproducts.
Advanced Desilylation Protocols: The removal of the TBDMS group is typically achieved using fluoride (B91410) sources like tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF). These reagents can be harsh, potentially causing epimerization or degradation of the macrolide. A key future direction is the development of fluoride-free desilylation methods. Reagents such as magnesium bromide (MgBr₂), scandium(III) triflate (Sc(OTf)₃), or ceric ammonium (B1175870) nitrate (B79036) (CAN) offer orthogonal deprotection strategies that are milder and more selective, preserving the integrity of the final macrolide product. Enzymatic desilylation, using engineered esterases or lipases, represents a frontier approach that promises unparalleled selectivity under biocompatible conditions.
The table below compares conventional and emerging methodologies for the silylation and desilylation steps relevant to t-Butyldimethylsilyl Tylosin (B1662201) synthesis.
| Process | Methodology | Reagents/Conditions | Key Advantages | Challenges & Research Focus |
|---|---|---|---|---|
| Silylation | Conventional | TBDMSCl, Imidazole (B134444), DMF | Well-established, cost-effective | Slow reaction rates, high reagent load, moderate selectivity |
| Novel/Emerging | TBDMSOTf; Catalytic Silylation; Flow Chemistry | Higher reactivity, catalytic efficiency, precise control | Catalyst cost/sensitivity, optimization of flow parameters | |
| Desilylation | Conventional | TBAF, THF; HF-Pyridine | Effective and reliable for robust substrates | Harsh conditions, potential for side reactions (e.g., elimination) |
| Novel/Emerging | MgBr₂, Sc(OTf)₃; Enzymatic Hydrolysis | Mild, fluoride-free, high selectivity, orthogonal | Substrate scope limitations, enzyme development and cost |
Green Chemistry Approaches in Silylated Macrolide Synthesis
The synthesis of macrolide derivatives, including the preparation of intermediates like t-Butyldimethylsilyl Tylosin, traditionally involves processes that are not aligned with the principles of green chemistry. These syntheses often rely on large volumes of hazardous chlorinated or polar aprotic solvents (e.g., Dichloromethane, Dimethylformamide), generate significant stoichiometric salt waste, and require energy-intensive heating and cooling steps.
Future research aims to redesign these synthetic routes. A primary goal is the replacement of hazardous solvents with greener alternatives such as 2-Methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), or bio-based solvents like Cyrene™. The ideal scenario is the development of solvent-free (neat) reaction conditions. Energy efficiency can be dramatically improved by moving away from conventional heating and toward alternative energy sources. Microwave-assisted synthesis can reduce reaction times for silylation from hours to minutes, while sonochemistry (ultrasound-assisted synthesis) can enhance reaction rates at ambient temperatures.
| Green Chemistry Principle | Conventional Synthesis | Future/Green Approach | Impact on this compound Synthesis |
|---|---|---|---|
| Waste Prevention | High salt byproduct (e.g., from imidazole/TBDMSCl) | Catalytic silylation | Reduces process mass intensity (PMI) by minimizing stoichiometric waste. |
| Safer Solvents & Auxiliaries | Use of DCM, DMF, THF | Use of 2-MeTHF, CPME, or solvent-free conditions | Minimizes worker exposure and environmental impact from solvent waste. |
| Design for Energy Efficiency | Prolonged heating/cooling cycles | Microwave or ultrasound-assisted synthesis | Drastically reduces reaction times and overall energy consumption. |
| Catalysis | Stoichiometric base (imidazole) | Organocatalytic or metal-catalyzed silyl (B83357) transfer | Improves atom economy and enables catalyst recycling. |
Computational Chemistry and Molecular Modeling of Silylated Macrolide Conformations and Reactivity
Tylosin is a large, conformationally flexible molecule. The introduction of a bulky t-Butyldimethylsilyl group significantly alters its steric and electronic profile, which in turn dictates the outcome of subsequent chemical transformations. Predicting and understanding these changes in silico before undertaking complex lab experiments is a major frontier.
Computational chemistry offers powerful tools to rationalize and predict the behavior of this compound.
Predicting Regioselectivity: Density Functional Theory (DFT) calculations can be used to model the transition states for the silylation of Tylosin's different hydroxyl groups. By comparing the activation energies for silylation at the C2', C4', and C2''' positions, researchers can predict the most likely site of reaction under kinetic control, guiding the design of more selective synthetic protocols.
Conformational Analysis: Once formed, the conformation of this compound is critical for its reactivity. Molecular Dynamics (MD) simulations can explore the vast conformational space of the silylated macrolide in various solvents, identifying the most stable low-energy conformers. This information is crucial for understanding how the TBDMS group may shield or expose other reactive sites on the macrolide ring.
Reactivity Modeling: Computational models can predict the reactivity of the remaining functional groups on the this compound intermediate. For example, DFT can calculate the pKa values of the remaining hydroxyls or the susceptibility of the C9 ketone to nucleophilic attack, helping to plan the next steps in a semi-synthetic sequence with greater confidence.
| Computational Method | Research Question | Expected Output/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Which hydroxyl group on Tylosin is most reactive towards silylation? | Calculated activation energies (ΔG‡) for competing reaction pathways, predicting regioselectivity. |
| Molecular Dynamics (MD) | What is the 3D shape of this compound in solution? | Ensemble of low-energy conformers, Root-Mean-Square Deviation (RMSD) plots, solvent-accessible surface area. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | How does the silylated intermediate dock into an enzyme's active site? | Binding energy calculations and visualization of key intermolecular interactions. |
| DFT / pKa Prediction | How does silylation at one position affect the acidity of other hydroxyls? | Predicted pKa values, guiding selective deprotonation for subsequent reactions. |
Exploration of New Biosynthetic Pathways for Protected Tylosin Derivatives
The multi-step chemical synthesis required to produce this compound and its derivatives is inherently complex. A revolutionary future perspective involves harnessing the power of biotechnology to create protected Tylosin analogues directly or to produce precursors that are more amenable to selective chemical modification.
This field, known as synthetic biology or metabolic engineering, focuses on re-programming the genetic machinery of the Tylosin-producing microorganism, Streptomyces fradiae. The core strategy involves modifying the Polyketide Synthase (PKS) enzymes that assemble the macrolide backbone and the post-PKS tailoring enzymes (e.g., glycosyltransferases, oxidoreductases) that complete the structure.
Potential approaches include:
Precursor-Directed Biosynthesis: Feeding the fermentation broth with non-natural extender units that get incorporated by the PKS machinery, leading to novel Tylosin analogues.
Enzyme Engineering: Using directed evolution to alter the substrate specificity of tailoring enzymes. For example, one could engineer a hydroxylase to be "knocked out," thereby removing a competing hydroxyl group from the final structure. The resulting Tylosin analogue would have fewer reactive sites, making a subsequent chemical silylation step highly regioselective and efficient.
Orthogonal Biosynthesis: A highly ambitious goal would be to engineer the organism to incorporate building blocks that are already "protected" or can be selectively deprotected using bio-orthogonal chemistry, bypassing the need for traditional protecting group chemistry altogether.
While the direct biosynthesis of a t-Butyldimethylsilyl-protected Tylosin is currently beyond reach due to the unnatural silicon-carbon bond, the biosynthesis of simplified analogues represents a tangible and highly valuable research direction.
| Metric | Traditional Chemical Semi-Synthesis | Biosynthetic Engineering Approach |
|---|---|---|
| Starting Material | Fermentation-derived Tylosin | Genetically modified Streptomyces fradiae |
| Key Step for Selectivity | Regioselective chemical protection (e.g., silylation) | Gene knockout or enzyme re-engineering |
| Complexity | Multi-step (protection, modification, deprotection) | Complex upfront genetic engineering, simpler downstream processing |
| Novelty Potential | Derivatization of existing functional groups | Fundamental changes to the macrolide core and glycosylation pattern |
| Scalability | Established but can be costly and waste-intensive | Potentially highly scalable and green via fermentation |
Integration of High-Throughput Synthesis and Screening in Macrolide Derivative Discovery
The ultimate goal of creating this compound is to use it as a platform for generating new molecules with improved or novel properties. The traditional one-at-a-time approach to synthesis and testing is a significant bottleneck in drug discovery. The future lies in the integration of automated high-throughput synthesis (HTS) and screening.
In this paradigm, this compound is not just a single intermediate but the common starting point for a library of compounds. An automated synthesis platform (e.g., a robotic liquid handler) can perform an array of different chemical reactions in parallel in microtiter plates. Starting with a stock solution of purified this compound, the platform could:
Diversify: Execute a variety of reactions on other parts of the molecule, such as acylation or alkylation of the remaining hydroxyls, or modification of the C9 ketone.
Deprotect: Perform a parallel deprotection step to remove the TBDMS group.
Purify: Utilize automated parallel purification techniques.
The resulting library of hundreds or thousands of unique Tylosin derivatives can then be directly passed to a high-throughput screening platform to be assayed for desired biological or chemical properties. This integrated workflow dramatically accelerates the discovery-synthesis-testing cycle, enabling researchers to explore the structure-activity relationship of the Tylosin scaffold far more comprehensively than ever before. The stability and selective reactivity afforded by the t-Butyldimethylsilyl protecting group are what make this high-throughput approach feasible for such a complex natural product.
| Step | Action | Key Role of this compound |
|---|---|---|
| 1. Platform Synthesis | Large-scale, optimized synthesis and purification of the starting intermediate. | Serves as the stable, selectively protected, common starting material for the entire library. |
| 2. Parallel Diversification | Automated, plate-based reactions (e.g., acylations, alkylations) on the intermediate. | The TBDMS group directs reactions to other sites and prevents unwanted side reactions. |
| 3. Parallel Deprotection | Automated removal of the TBDMS protecting group from all wells. | The lability of the silyl ether bond allows for efficient, clean removal under standardized conditions. |
| 4. High-Throughput Screening | Assaying the final library of compounds for biological activity or other properties. | The diversity generated from this intermediate allows for rapid SAR exploration. |
Q & A
Q. What analytical methods are recommended for quantifying t-Butyldimethylsilyl Tylosin and its derivatives in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is the standard method. The U.S. Pharmacopeial Forum specifies that tylosin A content should constitute ≥80% of the total, with the sum of tylosin A, B, C, and D ≥90% . Sodium perchlorate solution (200 g/L, pH 2.5±0.1) is used as a mobile phase modifier to enhance peak resolution. For microbial assays, dilutions in Buffer No. 3 and methanol (1:1) yield consistent results at ~4 mg/mL .
Q. How does pH influence the stability of this compound in aqueous solutions?
Stability is pH-dependent. Studies report conflicting
- Paesen (1995a): Tylosin degrades rapidly at extreme pH (≤40% remaining at pH 4; complete degradation at pH 11 within 100 hours). Optimal stability occurs at pH 7 (~3% loss in 100 hours) .
- Kolz et al. (2005): Tylosin remains stable for ≥1 month in Milli-Q water (pH 5.7–6.7) . Recommendation: Use neutral buffers (pH 6–7) for short-term storage and validate stability under experimental conditions.
Q. What factors govern the sorption behavior of this compound in soil matrices?
Sorption increases at lower pH due to protonation of the macrolide ring, enhancing electrostatic interactions with negatively charged soil particles. For example, in loam soil, sorption coefficients (Kd) rise from 19.8 L/kg (pH 9) to 35.6 L/kg (pH 5) . Linear isotherms (n ≈ 1) suggest monolayer adsorption in sandy loam soils .
Advanced Research Questions
Q. How can researchers resolve contradictory data on tylosin stability across pH gradients?
Discrepancies arise from differences in experimental design (e.g., buffer composition, ionic strength, and temperature). To reconcile results:
Q. What methodologies are recommended for detecting tylosin residues in environmental matrices like cattle waste?
Solid-phase extraction (SPE) with Strata polymeric weak cation cartridges followed by LC-MS/MS provides robust recovery (≥80%). Key parameters:
Q. How is the microbiological acceptable daily intake (mADI) for tylosin recalculated in updated toxicological guidelines?
The mADI is recalculated using the formula:
Recent revisions by JECFA and FSCJ incorporate data on tylosin’s disruption of Bifidobacterium spp. in human gut microbiota. The updated mADI is 0.03 mg/kg/day, reflecting stricter limits on colonization barrier effects .
Q. What experimental design optimizes tylosin back-extraction processes for industrial-scale purification?
Orthogonal design (e.g., L9 matrix) identifies critical parameters:
- Temperature: 4°C minimizes thermal degradation.
- pH gradient: Three-stage back-extraction at pH 3.0, 2.5, and 2.0 maximizes yield (>95%) . Table 1: Optimized back-extraction parameters:
| Parameter | Optimal Value |
|---|---|
| Temperature | 4°C |
| 1st Extraction pH | 3.0 |
| 2nd Extraction pH | 2.5 |
| 3rd Extraction pH | 2.0 |
Q. How does tylosin reductase activity influence fermentation product purity?
Tylosin reductase (AKR12 family) catalyzes the reduction of tylosin intermediates, reducing byproduct formation. Key metrics:
Q. What degradation pathways dominate in aerobic aquatic environments, and how are they characterized?
Photolysis (half-life: 200 days in light) and microbial oxidation produce tylosin spiroketal derivatives. HPLC-MS identifies major degradation products (e.g., tylosin aldehyde) via m/z 916 → 772 transitions .
Q. How to design a study assessing tylosin’s environmental fate in soil-water systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
